![molecular formula C22H28N4O3 B2481778 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 922116-64-1](/img/structure/B2481778.png)
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
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Overview
Description
Research on complex chemical compounds, including those with dimethylamino, methoxyphenyl, and oxalamide groups, is crucial in understanding their synthesis, structure, and properties. These studies contribute significantly to fields such as medicinal chemistry, materials science, and chemical engineering.
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of halogenated hydrocarbon derivatives typically involves amination reactions between chloro or bromo compounds and dimethylamine, followed by purification and structural confirmation through methods like IR, NMR, and X-ray diffraction (Bai et al., 2012).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of a compound. Techniques such as X-ray crystallography provide detailed information about the arrangement of atoms within a molecule, including bond lengths, angles, and overall geometry. For instance, studies have shown how intramolecular hydrogen bonds and weak intermolecular interactions contribute to the stabilization of molecular structures in the solid state (J. N. Low et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Reactions such as nucleophilic substitutions, additions, and eliminations are common. For example, the reactivity of oxalamide derivatives towards nucleophiles can lead to the formation of various heterocyclic systems, indicating a rich chemistry that can be harnessed for synthesizing new compounds (Silvo Zupančič et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding how a compound interacts with its environment. These properties are determined by the compound's molecular structure and can affect its application in various fields. Studies that investigate the solubility behavior and crystalline structure offer insights into how these compounds can be formulated and applied in real-world scenarios (G. Koten et al., 1978).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-25(2)20(15-8-9-19-16(12-15)10-11-26(19)3)14-23-21(27)22(28)24-17-6-5-7-18(13-17)29-4/h5-9,12-13,20H,10-11,14H2,1-4H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOORPGKKGXKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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